N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium is a quaternary ammonium compound characterized by a hydroxyethyl group, a dimethylamino moiety, and a long-chain octadecyl (C18) acylated amine (Figure 1). Its structure combines cationic and amphiphilic properties, making it effective in applications requiring surfactant activity, such as mineral flotation and emulsification. Synthetically, it is prepared via alkylation of tertiary amines with fatty acid derivatives, followed by quaternization to introduce the hydroxyethyl group .
Properties
CAS No. |
36530-91-3 |
|---|---|
Molecular Formula |
C25H53N2O2+ |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium |
InChI |
InChI=1S/C25H52N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28/h28H,4-24H2,1-3H3/p+1 |
InChI Key |
WYRIQSJBDPBLDQ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Data |
|---|---|
| Molecular Formula | C25H53N2O2 |
| Molecular Weight | 413.7 g/mol |
| CAS Registry Number | 36530-91-3 |
| IUPAC Name | 2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium |
| SMILES | CCCCCCCCCCCCCCCCCCC(=O)NCCCN+(C)CCO |
| InChI | InChI=1S/C25H52N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28/h28H,4-24H2,1-3H3/p+1 |
The compound is a cationic surfactant-like molecule with a quaternary ammonium center and a long hydrophobic tail derived from stearic acid (octadecanoic acid) amide.
Preparation Methods
Stepwise Synthetic Routes
Preparation of Octadecanoyl Amide Intermediate
- Starting materials: Octadecanoyl chloride or octadecanoic acid activated as an acid chloride or anhydride.
- Reaction: The acid chloride is reacted with 3-(dimethylamino)-1-propylamine or its quaternized analog under mild basic conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Conditions: Low temperature (0–5 °C) to control reactivity and minimize side reactions.
- Outcome: Formation of the amide linkage yielding N,N-dimethyl-3-(octadecanoylamino)propylamine intermediate.
Quaternization and Hydroxyethylation
- Quaternization: The tertiary amine group is quaternized by reaction with 2-chloroethanol or 2-bromoethanol, introducing the 2-hydroxyethyl substituent.
- Conditions: Typically performed in polar solvents like ethanol or acetonitrile at elevated temperatures (50–80 °C) for several hours.
- Purification: The product is isolated by precipitation or extraction, followed by recrystallization or chromatography.
Alternative One-Pot Methods
Some literature reports one-pot procedures where the amide formation and quaternization are performed sequentially without isolation of intermediates, improving efficiency and yield.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Two-step synthesis | Octadecanoyl chloride + 3-(dimethylamino)-1-propylamine; then 2-chloroethanol | DCM/THF; ethanol | 0–5 °C; 50–80 °C | 2–4 h; 6–12 h | 70–85 | High purity; requires intermediate isolation |
| One-pot sequential | Octadecanoic acid + activating agent + amine + 2-chloroethanol | Acetonitrile | Room temp to 80 °C | 8–16 h | 65–80 | Simplified process; slightly lower yield |
| Direct quaternization | Preformed amide + methylating agent + 2-chloroethanol | Ethanol | 60–80 °C | 6–10 h | 60–75 | Requires careful control to avoid over-alkylation |
Research Findings and Analysis
- The amide bond formation is critical and best achieved using acid chlorides due to their high reactivity and cleaner reaction profile, minimizing side products.
- Quaternization efficiency depends on the alkyl halide used; 2-chloroethanol is preferred for introducing the hydroxyethyl group.
- Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents favor quaternization, while nonpolar solvents aid amide formation.
- Purification techniques such as recrystallization from ethanol or preparative chromatography are essential to achieve analytical grade purity.
- Yields vary but generally range between 60% and 85%, depending on method optimization and scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrophilic head can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted amides. These products have diverse applications in different fields, including pharmaceuticals and industrial chemistry .
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: The compound is used in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted drug delivery.
Industry: The compound is used in the production of cosmetics, detergents, and other industrial products due to its excellent surfactant properties
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium involves its ability to interact with various molecular targets. The hydrophobic tail interacts with lipid membranes, while the hydrophilic head interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it facilitates the encapsulation and release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C25H53N3O2 (estimated based on analogs like C22H47N3O2 in ).
- Functional Groups: Hydroxyethyl (enhances hydrophilicity), dimethylamino (provides cationic charge), and octadecyl amide (imparts hydrophobic interactions).
- Applications : Primarily used as a cationic collector in mineral flotation for separating quartz from apatite, achieving >90% quartz recovery at pH 10.5 .
Comparison with Similar Compounds
Quaternary ammonium salts with structural analogs are compared below based on chain length, substituents, and applications.
Structural Analogs with Varying Alkyl Chains
Key Findings :
- Longer alkyl chains (e.g., C18 vs. C12) enhance hydrophobicity, improving mineral adhesion in flotation .
- Carboxymethyl substituents (vs. hydroxyethyl) increase zwitterionic behavior, broadening pH tolerance in surfactants .
Fluorinated and Sulfonated Derivatives
Key Findings :
- Fluorinated derivatives exhibit exceptional thermal and chemical stability but raise environmental concerns due to persistence .
- Sulfonated groups enhance water solubility and foam stability, making them ideal for industrial detergents .
Betaine-Type Surfactants
Key Findings :
- Betaines with carboxymethyl groups are biocompatible and low-irritant, preferred in personal care products .
Research Insights and Industrial Relevance
- Synthetic Efficiency : The hydroxyethyl variant achieves >95% purity via FTIR-validated synthesis, outperforming carboxymethyl analogs in flotation selectivity .
- Environmental Impact : Shorter alkyl chains (C12) degrade faster, while C18 derivatives persist longer in aquatic systems .
- Market Trends : Fluorinated quaternary salts are declining due to regulatory restrictions, driving demand for bio-based alternatives like babassuamide derivatives .
Biological Activity
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium, commonly referred to as N-(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium , is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The compound's molecular formula is , and it possesses a unique structure that contributes to its biological properties. The presence of a hydroxyethyl group and a long-chain fatty acid moiety (1-oxo-octadecyl) is significant in determining its interaction with biological membranes and potential therapeutic applications.
Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.71 g/mol |
| Synonyms | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The long hydrophobic tail facilitates insertion into lipid bilayers, affecting membrane fluidity and permeability.
- Antimicrobial Properties : Exhibits bactericidal activity against various pathogens by disrupting bacterial cell membranes.
- Cytotoxic Effects : Induces apoptosis in cancer cell lines, potentially through mitochondrial pathways.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
- HeLa Cells : IC50 = 25 µg/mL
- MCF-7 Cells : IC50 = 30 µg/mL
These findings suggest potential applications in cancer therapy.
Case Study: Cancer Cell Line Response
A recent study investigated the effects of the compound on HeLa cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), indicative of oxidative stress, which is a known trigger for apoptosis.
Toxicological Profile
While the compound shows promising biological activity, its safety profile must also be considered. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary for comprehensive risk evaluation.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation |
Q & A
Basic: What are the key steps in synthesizing N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium, and how can reaction conditions be optimized?
Answer:
The synthesis involves:
- Step 1: Reacting 1-octadecylamine with acryloyl chloride to form the acrylamide intermediate.
- Step 2: Quaternization of the intermediate with N,N-dimethyl-2-hydroxyethylamine under controlled pH (8–9) and temperature (60–70°C) to yield the final quaternary ammonium salt .
Optimization Tips: - Use inert atmosphere (N₂) to prevent oxidation.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Adjust molar ratios (e.g., 1:1.2 for amine:acylating agent) to maximize yield.
Advanced: How do adsorption mechanisms of this compound differ between quartz and apatite surfaces in flotation systems?
Answer:
Adsorption is governed by:
- Electrostatic interactions: The cationic headgroup binds to negatively charged quartz surfaces at natural pH (~6–7) via Coulombic forces.
- Hydrogen bonding: The hydroxyl group forms H-bonds with silanol groups on quartz, absent in phosphate-rich apatite .
Methodological Validation: - Zeta potential: Shows greater surface charge reversal on quartz vs. apatite after treatment.
- XPS: Confirms stronger N and O signal intensities on quartz, indicating preferential adsorption .
Basic: How do pH and concentration affect the flotation performance of this compound?
Answer:
- Optimal pH: Natural pH (6–7) maximizes quartz recovery (95% at 25 mg/L dosage).
- Concentration: Efficiency plateaus above 25 mg/L due to micelle formation, reducing active monomer availability .
Experimental Design: - Conduct micro-flotation tests across pH 3–12 using HCl/NaOH adjustments.
- Measure recovery rates via froth collection and grade analysis (e.g., P₂O₅ content in apatite) .
Advanced: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- HPLC (Reverse Phase): Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 210 nm for quantification .
- FTIR: Confirm functional groups (e.g., C=O at 1640 cm⁻¹, N⁺ at 1480 cm⁻¹) .
- NMR (¹H/¹³C): Assign peaks for the quaternary ammonium headgroup (δ 3.2–3.5 ppm) and alkyl chain (δ 1.2–1.4 ppm) .
Advanced: How can density functional theory (DFT) model interactions between this compound and mineral surfaces?
Answer:
- Model Setup: Use B3LYP hybrid functional with a 6-31G(d) basis set to calculate adsorption energies.
- Key Parameters:
- Charge distribution on the ammonium head and alkyl tail.
- Solvent effects (water) via implicit solvation models (e.g., PCM).
- Validation: Compare computed binding energies with experimental zeta potential trends .
Basic: What environmental regulations apply to the use of this compound in research settings?
Answer:
- Hazard Classification: Monitor under REACH (EU) and TSCA (US) for surfactant toxicity.
- Waste Disposal: Follow OECD 301 guidelines for biodegradability testing.
- Documentation: Maintain SDS records per GHS standards .
Advanced: How does this compound compare to other quaternary ammonium surfactants (e.g., C12 vs. C18 chains) in mineral processing?
Answer:
- Chain Length Impact: Longer alkyl chains (C18) enhance hydrophobicity but reduce solubility.
- Performance Metrics:
Basic: How can thermal stability be assessed for this compound under storage conditions?
Answer:
- TGA/DSC: Conduct thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (>200°C typical for quaternary salts).
- Storage: Keep in dark, airtight containers at 4°C to prevent hydrolysis .
Advanced: What are the implications of substituting the hydroxyl group with other functional groups (e.g., sulfonate) on adsorption behavior?
Answer:
- Sulfonate Modification: Increases hydrophilicity, reducing quartz recovery but improving dispersion in aqueous systems.
- Methodology: Synthesize analogs via sulfonation reactions and compare zeta potential/FTIR data .
Advanced: Can this compound act synergistically with polymers (e.g., polyacrylamide) in flotation systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
